6-fluoro-1,2-dimethyl-1H-indole
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Overview
Description
6-Fluoro-1,2-dimethyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 6th position and methyl groups at the 1st and 2nd positions of the indole ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-1,2-dimethyl-1H-indole can be achieved through various methods. One common approach involves the nitration of indoline, followed by reduction and cyclization to form the indole ring . Another method includes the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1,2-dimethyl-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-rich nature of the indole ring, electrophilic substitution reactions occur readily, especially at the 3rd position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are employed.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium cyanide can be used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Scientific Research Applications
6-Fluoro-1,2-dimethyl-1H-indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-fluoro-1,2-dimethyl-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroindole
- 5,6-Difluoroindole
- 6-Fluoro-1H-indole-2-carboxylic acid
Uniqueness
6-Fluoro-1,2-dimethyl-1H-indole is unique due to the specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
6-fluoro-1,2-dimethylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBSGUZHORLRQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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